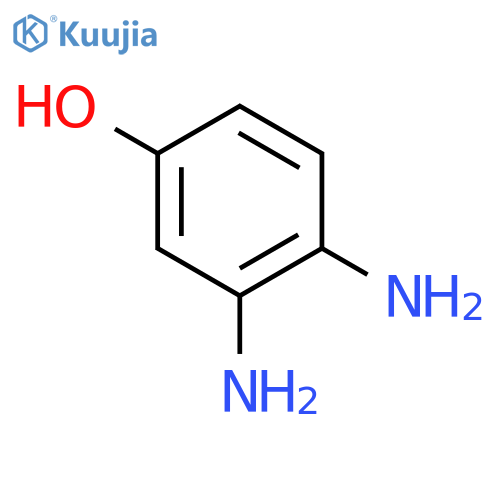Cas no 615-72-5 (3,4-Diaminophenol (>80%))

3,4-Diaminophenol (>80%) structure
商品名:3,4-Diaminophenol (>80%)
3,4-Diaminophenol (>80%) 化学的及び物理的性質
名前と識別子
-
- 3,4-Diaminophenol
- 1,2-diamino-4-hydroxybenzene
- 3,4-diamino-phenol
- 4-hydroxy-1,2-phenylenediamine
- 4-hydroxy-o-phenylenediamine
- 5-hydroxy-1,2-phenylenediamine
- 3,4-Diaminophenol (>80%)
- OVOZYARDXPHRDL-UHFFFAOYSA-N
- Phenol, 3,4-diamino-
- MFCD06799539
- DTXSID60378272
- AKOS003574163
- 3,4-diamino phenol
- 1028328-27-9
- SCHEMBL543834
- EN300-112859
- N12481
- MB04238
- DB-023136
- 615-72-5
-
- MDL: MFCD06799539
- インチ: InChI=1S/C6H8N2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,7-8H2
- InChIKey: OVOZYARDXPHRDL-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1O)N)N
計算された属性
- せいみつぶんしりょう: 124.06400
- どういたいしつりょう: 124.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 97.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 356.5±27.0 °C at 760 mmHg
- フラッシュポイント: 169.4±23.7 °C
- PSA: 72.27000
- LogP: 1.71900
- じょうきあつ: 0.0±0.8 mmHg at 25°C
3,4-Diaminophenol (>80%) セキュリティ情報
- 危害声明: CAUTION: May irritate eyes, skin
- セキュリティの説明: CAUT
3,4-Diaminophenol (>80%) 税関データ
- 税関コード:2922299090
- 税関データ:
中国税関コード:
2922299090概要:
2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
3,4-Diaminophenol (>80%) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB335362-1 g |
3,4-Diaminophenol; 95% |
615-72-5 | 1g |
€322.50 | 2023-04-26 | ||
| Enamine | EN300-112859-0.5g |
3,4-diaminophenol |
615-72-5 | 95% | 0.5g |
$219.0 | 2023-10-26 | |
| abcr | AB335362-250 mg |
3,4-Diaminophenol; 95% |
615-72-5 | 250mg |
€178.00 | 2023-04-26 | ||
| TRC | D416648-100mg |
3,4-Diaminophenol (>80%) |
615-72-5 | 100mg |
$ 74.00 | 2023-09-07 | ||
| Alichem | A019145367-5g |
3,4-Diaminophenol |
615-72-5 | 95% | 5g |
$653.82 | 2023-09-01 | |
| abcr | AB335362-5 g |
3,4-Diaminophenol; 95% |
615-72-5 | 5g |
€1062.00 | 2023-04-26 | ||
| Enamine | EN300-112859-2.5g |
3,4-diaminophenol |
615-72-5 | 95% | 2.5g |
$446.0 | 2023-10-26 | |
| Enamine | EN300-112859-1g |
3,4-diaminophenol |
615-72-5 | 95% | 1g |
$228.0 | 2023-10-26 | |
| Enamine | EN300-112859-10g |
3,4-diaminophenol |
615-72-5 | 95% | 10g |
$978.0 | 2023-10-26 | |
| 1PlusChem | 1P00EKSG-1g |
Phenol, 3,4-diaMino- |
615-72-5 | 96% | 1g |
$183.00 | 2025-02-27 |
3,4-Diaminophenol (>80%) 関連文献
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
615-72-5 (3,4-Diaminophenol (>80%)) 関連製品
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:615-72-5)3,4-Diaminophenol (>80%)

清らかである:99%/99%
はかる:1g/5g
価格 ($):290.0/1018.0